molecular formula C6H8BrClN2 B15328312 4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole CAS No. 1936646-18-2

4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B15328312
CAS No.: 1936646-18-2
M. Wt: 223.50 g/mol
InChI Key: FKUBMQFNYHKKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with bromine, chloromethyl, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and to minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated pyrazole.

Scientific Research Applications

4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:

    Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial applications: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-(chloromethyl)-2-methoxyphenol: Similar in structure but with a phenol ring instead of a pyrazole ring.

    4-Bromo-5-nitrophthalonitrile: Contains a nitro group and a phthalonitrile moiety, used in the synthesis of phthalocyanines.

    4-Bromo-5-methyl-1H-indazole: An indazole derivative with similar bromine and methyl substitutions.

Uniqueness

4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, chloromethyl, and methyl groups makes it a versatile intermediate for various synthetic applications.

Properties

CAS No.

1936646-18-2

Molecular Formula

C6H8BrClN2

Molecular Weight

223.50 g/mol

IUPAC Name

4-bromo-5-(chloromethyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C6H8BrClN2/c1-4-6(7)5(3-8)10(2)9-4/h3H2,1-2H3

InChI Key

FKUBMQFNYHKKFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)CCl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.